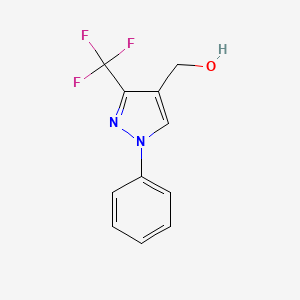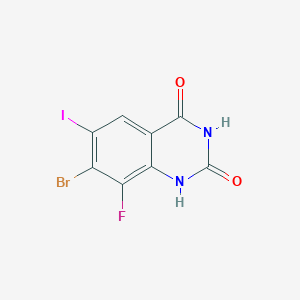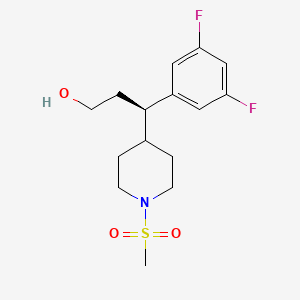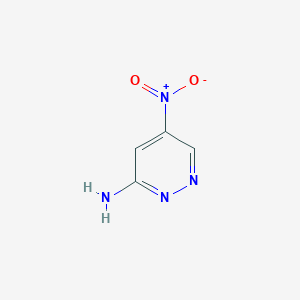
5-Nitropyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitropyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered rings containing two adjacent nitrogen atoms This compound is characterized by the presence of a nitro group at the 5-position and an amino group at the 3-position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitropyridazin-3-amine typically involves the nitration of pyridazine derivatives. One common method is the nitration of pyridines with nitric acid in trifluoroacetic anhydride, which yields 3-nitropyridines . Another approach involves the reaction of 3,6-dichloro-5-nitropyridazin-4-amine with oxidizing agents such as (diacetoxyiodo)benzene in benzene, heated at reflux for two hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include continuous flow synthesis to minimize the accumulation of potentially explosive intermediates .
Chemical Reactions Analysis
Types of Reactions: 5-Nitropyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as oxadiazolo-pyridazine.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: (Diacetoxyiodo)benzene, trifluoroacetic anhydride.
Reducing Agents: Common reducing agents like hydrogen gas with a palladium catalyst.
Substitution Reagents: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation Products: Oxadiazolo-pyridazine derivatives.
Reduction Products: Amino derivatives of pyridazine.
Substitution Products: Substituted pyridazine derivatives with different functional groups.
Scientific Research Applications
5-Nitropyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and materials for photovoltaic applications.
Mechanism of Action
The mechanism of action of 5-Nitropyridazin-3-amine and its derivatives often involves interactions with specific molecular targets. For instance, some derivatives inhibit calcium ion influx, which is crucial for platelet aggregation . The exact pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
3,6-Dichloro-5-nitropyridazin-4-amine: Another pyridazine derivative with similar structural features.
3-Amino-5-nitropyridine: A related compound with a nitro group at the 5-position and an amino group at the 3-position of the pyridine ring.
Uniqueness: 5-Nitropyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C4H4N4O2 |
|---|---|
Molecular Weight |
140.10 g/mol |
IUPAC Name |
5-nitropyridazin-3-amine |
InChI |
InChI=1S/C4H4N4O2/c5-4-1-3(8(9)10)2-6-7-4/h1-2H,(H2,5,7) |
InChI Key |
DDLOTJTTXCYFSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=C1N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




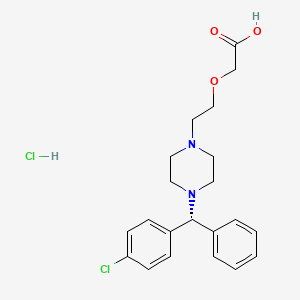
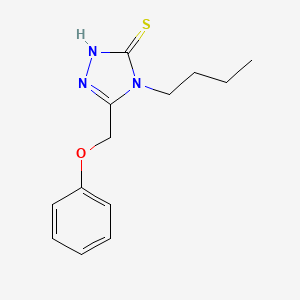
![3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B11765201.png)
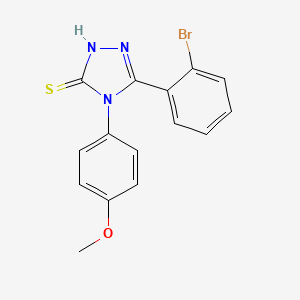
![Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate](/img/structure/B11765206.png)
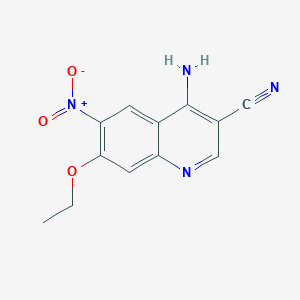
![N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide](/img/structure/B11765239.png)
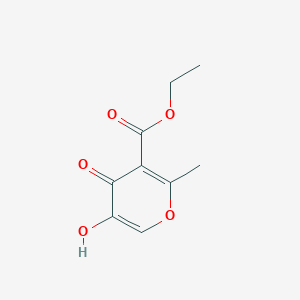
![(Hexahydrofuro[2,3-b]furan-3-yl)methanol](/img/structure/B11765247.png)
